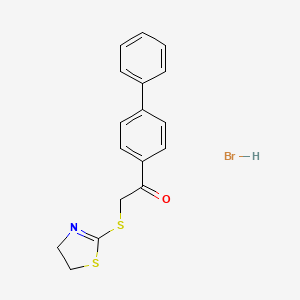![molecular formula C16H17ClO3 B5174065 1-chloro-3-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B5174065.png)
1-chloro-3-[3-(4-methoxyphenoxy)propoxy]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-3-[3-(4-methoxyphenoxy)propoxy]benzene, also known as ICI 118,551, is a selective β2-adrenergic receptor antagonist. It was first synthesized in the 1980s by Imperial Chemical Industries (ICI) Pharmaceuticals, and since then, it has been widely used in scientific research to study the β2-adrenergic receptor and its role in various physiological processes.
Mécanisme D'action
1-chloro-3-[3-(4-methoxyphenoxy)propoxy]benzene 118,551 acts as a competitive antagonist at the β2-adrenergic receptor, binding to the receptor and preventing the binding of its endogenous ligands, such as epinephrine and norepinephrine. This results in a decrease in the activity of the β2-adrenergic receptor and a reduction in the downstream signaling pathways that are activated by the receptor.
Biochemical and Physiological Effects:
The β2-adrenergic receptor is involved in a variety of physiological processes, including bronchodilation, vasodilation, and glycogenolysis. By blocking the activity of the receptor, 1-chloro-3-[3-(4-methoxyphenoxy)propoxy]benzene 118,551 can inhibit these processes. For example, it has been shown to reduce airway hyperresponsiveness in animal models of asthma, and to decrease blood pressure in hypertensive animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-chloro-3-[3-(4-methoxyphenoxy)propoxy]benzene 118,551 in scientific research is its high selectivity for the β2-adrenergic receptor, which allows researchers to study the specific effects of blocking this receptor without interfering with other adrenergic receptor subtypes. However, one limitation of using 1-chloro-3-[3-(4-methoxyphenoxy)propoxy]benzene 118,551 is its relatively low potency compared to other β2-adrenergic receptor antagonists, which can make it less effective in certain experimental settings.
Orientations Futures
There are several potential future directions for research involving 1-chloro-3-[3-(4-methoxyphenoxy)propoxy]benzene 118,551. One area of interest is the role of the β2-adrenergic receptor in cancer progression and metastasis, as recent studies have suggested that this receptor may play a role in promoting tumor growth and invasion. Another area of interest is the development of more potent and selective β2-adrenergic receptor antagonists, which could be used to treat a variety of conditions, including asthma, hypertension, and heart failure. Finally, further research is needed to fully understand the downstream signaling pathways that are affected by β2-adrenergic receptor blockade, and how these pathways contribute to the physiological effects of 1-chloro-3-[3-(4-methoxyphenoxy)propoxy]benzene 118,551.
Méthodes De Synthèse
The synthesis of 1-chloro-3-[3-(4-methoxyphenoxy)propoxy]benzene 118,551 involves several steps, starting with the reaction of 3-(4-methoxyphenoxy)propylamine with 1-chloro-3-nitrobenzene in the presence of a base to form the corresponding nitro intermediate. This intermediate is then reduced to the amine using a reducing agent, followed by a reaction with 4-chlorobenzyl chloride to form the final product, 1-chloro-3-[3-(4-methoxyphenoxy)propoxy]benzene 118,551.
Applications De Recherche Scientifique
1-chloro-3-[3-(4-methoxyphenoxy)propoxy]benzene 118,551 is primarily used in scientific research to study the β2-adrenergic receptor and its role in various physiological processes. It has been shown to be a highly selective antagonist for the β2-adrenergic receptor, with little or no activity at other adrenergic receptor subtypes.
Propriétés
IUPAC Name |
1-chloro-3-[3-(4-methoxyphenoxy)propoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClO3/c1-18-14-6-8-15(9-7-14)19-10-3-11-20-16-5-2-4-13(17)12-16/h2,4-9,12H,3,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIWRWYLAQARZQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCOC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{2-[2-(4-bromophenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5173983.png)
![4-{2-[(1-methyl-2,5-dioxo-3-pyrrolidinyl)amino]ethyl}benzenesulfonamide](/img/structure/B5173991.png)
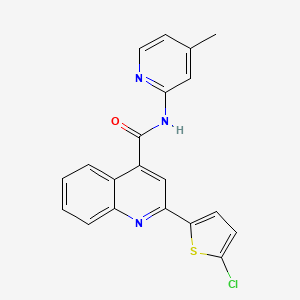
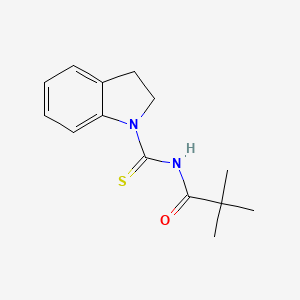
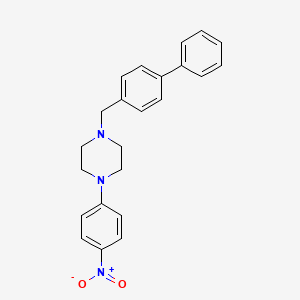
![2-(1-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)-1,3-benzoxazole](/img/structure/B5174037.png)
![2-(dimethylamino)ethyl tricyclo[4.3.1.1~3,8~]undecane-1-carboxylate hydrochloride](/img/structure/B5174040.png)

![N-benzyl-2-[2-(1-ethylpropylidene)hydrazino]-2-oxoacetamide](/img/structure/B5174063.png)
![2-chloro-4-methyl-N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5174077.png)
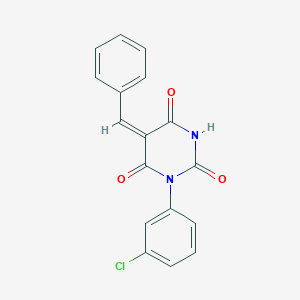
![2,2,2-trifluoroethyl 4-[4-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5174087.png)
![methyl 3-{2-[(3-chloro-4-fluorophenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5174095.png)
